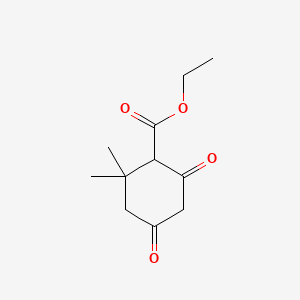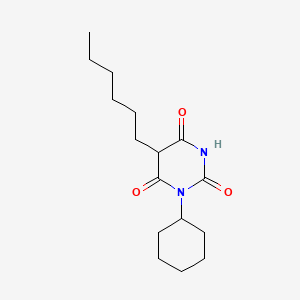
1-Cyclohexyl-5-hexylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-hexylbarbituric acid is a barbiturate derivative with the molecular formula C16H26N2O3 and a molecular weight of 294.39 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a hexyl chain attached to the barbituric acid core. Barbiturates are a class of drugs that act as central nervous system depressants and have been used in medicine for their sedative and anesthetic properties.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-hexylbarbituric acid typically involves the reaction of cyclohexylamine with diethyl malonate, followed by cyclization with urea under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Cyclohexyl-5-hexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
1-Cyclohexyl-5-hexylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic agent, as well as its effects on the central nervous system.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-hexylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
1-Cyclohexyl-5-hexylbarbituric acid can be compared to other barbiturate derivatives such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, the presence of the cyclohexyl and hexyl groups in this compound imparts unique properties, such as increased lipophilicity and potentially different pharmacokinetic profiles . This uniqueness may influence its potency, duration of action, and side effect profile compared to other barbiturates.
Similar Compounds
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for sedation and anesthesia.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.
Properties
CAS No. |
4192-33-0 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
1-cyclohexyl-5-hexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H26N2O3/c1-2-3-4-8-11-13-14(19)17-16(21)18(15(13)20)12-9-6-5-7-10-12/h12-13H,2-11H2,1H3,(H,17,19,21) |
InChI Key |
MSNOVYXXOZYRDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
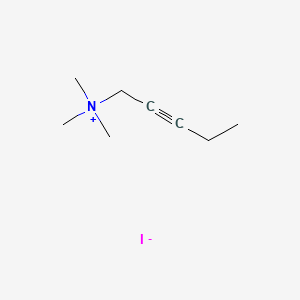

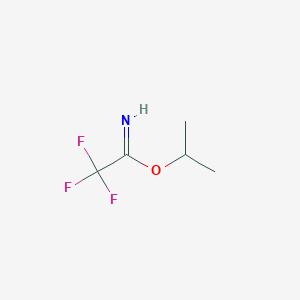
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
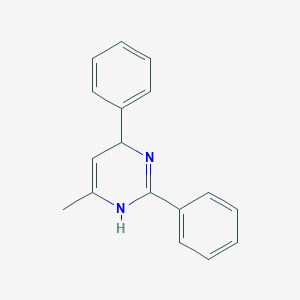
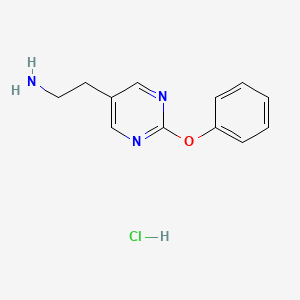
![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)
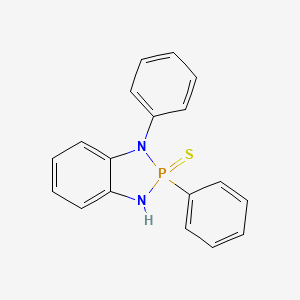
![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)
